molecular formula C20H17BrO2Sn B14656516 [(Bromoacetyl)oxy](triphenyl)stannane CAS No. 47318-58-1

[(Bromoacetyl)oxy](triphenyl)stannane

Cat. No.: B14656516
CAS No.: 47318-58-1
M. Wt: 488.0 g/mol
InChI Key: HVMSPZGLEXIBHG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Bromoacetyl)oxystannane is an organotin compound with the molecular formula C20H18BrO2Sn It is a derivative of triphenylstannane, where one of the phenyl groups is substituted with a bromoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bromoacetyl)oxystannane typically involves the reaction of triphenylstannane with bromoacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Ph3SnH+BrCH2COClPh3SnOCOCH2Br+HCl\text{Ph}_3\text{SnH} + \text{BrCH}_2\text{COCl} \rightarrow \text{Ph}_3\text{SnOCOCH}_2\text{Br} + \text{HCl} Ph3​SnH+BrCH2​COCl→Ph3​SnOCOCH2​Br+HCl

Industrial Production Methods

Industrial production methods for (Bromoacetyl)oxystannane are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and disposal of byproducts.

Chemical Reactions Analysis

Types of Reactions

(Bromoacetyl)oxystannane undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form triphenylstannane and other products.

    Oxidation Reactions: Oxidation can lead to the formation of different organotin oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).

Major Products

    Substitution: Various substituted organotin compounds.

    Reduction: Triphenylstannane and corresponding reduced products.

    Oxidation: Organotin oxides and other oxidized derivatives.

Scientific Research Applications

(Bromoacetyl)oxystannane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of (Bromoacetyl)oxystannane involves its interaction with various molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and modification of the target molecules. The triphenylstannane moiety may also interact with biological systems, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylstannane: The parent compound, lacking the bromoacetyl group.

    Tributyltin Hydride: Another organotin compound with different alkyl groups.

    Triphenyltin Acetate: Similar structure but with an acetate group instead of bromoacetyl.

Uniqueness

(Bromoacetyl)oxystannane is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and potential applications compared to other organotin compounds. Its ability to undergo specific substitution reactions makes it valuable in organic synthesis and materials science.

Properties

CAS No.

47318-58-1

Molecular Formula

C20H17BrO2Sn

Molecular Weight

488.0 g/mol

IUPAC Name

triphenylstannyl 2-bromoacetate

InChI

InChI=1S/3C6H5.C2H3BrO2.Sn/c3*1-2-4-6-5-3-1;3-1-2(4)5;/h3*1-5H;1H2,(H,4,5);/q;;;;+1/p-1

InChI Key

HVMSPZGLEXIBHG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.